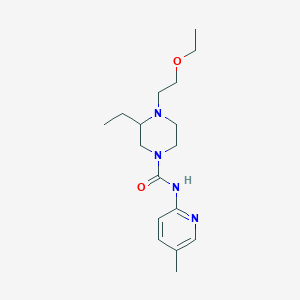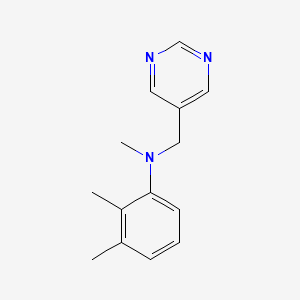
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline, also known as EPM, is a chemical compound that belongs to the class of anilines. It is a yellowish powder that is soluble in organic solvents such as ethanol and methanol. EPM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The exact mechanism of action of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is not fully understood. However, studies have suggested that 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have minimal toxicity in animal studies, indicating its potential as a safe and effective drug candidate. However, further studies are needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is its relatively simple synthesis process, which makes it a cost-effective compound for laboratory experiments. However, its low solubility in water can limit its applications in certain experiments.
Future Directions
There are several potential future directions for the research on 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is to investigate its potential as a drug candidate for the treatment of various cancers and infectious diseases. Another direction is to explore its applications in material science, such as in the development of new organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Synthesis Methods
The synthesis of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrimidine with ethylamine to form 2-ethoxy-N-(pyrimidin-5-ylmethyl)aniline. This intermediate product is then reacted with methylamine to yield the final product, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. The overall yield of the synthesis process is around 60%.
Scientific Research Applications
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also shown promising results in inhibiting the growth of drug-resistant cancer cells. In addition, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-18-14-7-5-4-6-13(14)17(2)10-12-8-15-11-16-9-12/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVKAKVQLHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)CC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)

![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)